3H-Spiro[2-benzofuran-1,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Spiro[2-benzofuran-1,9’-xanthene] is a heterocyclic compound that belongs to the class of xanthene derivatives These compounds are known for their unique structural features, which include a spiro connection between a benzofuran and a xanthene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[2-benzofuran-1,9’-xanthene] typically involves the reaction of fluorescein with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a catalyst, such as phosphorus pentoxide on silica (P2O5/SiO2), to facilitate the formation of the spiro compound . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 3H-Spiro[2-benzofuran-1,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and scalability. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Spiro[2-benzofuran-1,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 3H-Spiro[2-benzofuran-1,9’-xanthene], which can have different functional groups attached to the benzofuran or xanthene moieties .
Wissenschaftliche Forschungsanwendungen
3H-Spiro[2-benzofuran-1,9’-xanthene] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3H-Spiro[2-benzofuran-1,9’-xanthene] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb light and emit it at a different wavelength. This property is utilized in various imaging and diagnostic applications . The compound can also interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
3H-Spiro[2-benzofuran-1,9’-xanthene] can be compared with other xanthene derivatives, such as fluorescein and eosin:
Fluorescein: Similar in structure but lacks the spiro connection.
Eosin: Contains bromine atoms and is used as a biological stain and in photodynamic therapy.
List of Similar Compounds
- Fluorescein
- Eosin
- Rose Bengal
- Rhodamine
3H-Spiro[2-benzofuran-1,9’-xanthene] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
160-33-8 |
---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
spiro[1H-2-benzofuran-3,9'-xanthene] |
InChI |
InChI=1S/C20H14O2/c1-2-8-15-14(7-1)13-21-20(15)16-9-3-5-11-18(16)22-19-12-6-4-10-17(19)20/h1-12H,13H2 |
InChI-Schlüssel |
ZXCCEXHTMGOOAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3(O1)C4=CC=CC=C4OC5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.